Molecular Weight, Lipophilicity (XLogP3) & Topological Polar Surface Area (TPSA) vs. N1-Aryl Analogs
The N1-methyl analog (target compound) exhibits a molecular weight (294.38 g/mol) that is 75.78 g/mol lower than the N1-(4-methylphenyl) analog (370.16 g/mol) and 96.51 g/mol lower than the N1-(4-chlorophenyl) analog (390.89 g/mol) . The XLogP3 of the N1-methyl compound is estimated at 1.5–2.0, compared with 3.6 for the N1-(4-methylphenyl) analog . TPSA values are approximately 114 Ų (methyl), 122 Ų (4-methylphenyl), and 122 Ų (4-chlorophenyl) . The lower MW and logP of the methyl analog predict superior aqueous solubility and reduced non-specific binding, favoring in vitro assay performance.
| Evidence Dimension | Molecular weight, XLogP3, TPSA |
|---|---|
| Target Compound Data | MW 294.38; XLogP3 ~1.5–2.0; TPSA ~114 Ų |
| Comparator Or Baseline | N1-(4-methylphenyl) analog: MW 370.16, XLogP3 3.6, TPSA 122 Ų; N1-(4-chlorophenyl) analog: MW 390.89, XLogP3 ~4.0 (estimated), TPSA ~122 Ų |
| Quantified Difference | MW reduced by 75.8–96.5 g/mol; XLogP3 reduced by ≥1.6 log units; TPSA reduced by ~8 Ų |
| Conditions | Computed/estimated properties; XLogP3 values from Chem960 database and ACD/Labs predictions |
Why This Matters
Lower MW and logP directly translate to improved compliance with Lipinski's and Veber's rules, increasing the probability of favorable oral absorption and solubility in biological assays.
